molecular formula C21H15NO4 B5657058 N~9~-(1,3-BENZODIOXOL-5-YL)-9H-XANTHENE-9-CARBOXAMIDE

N~9~-(1,3-BENZODIOXOL-5-YL)-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B5657058
M. Wt: 345.3 g/mol
InChI Key: RKKQJMHHZIWCOL-UHFFFAOYSA-N
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Description

N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of the xanthene core, which can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions. The benzodioxole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorescent dyes and sensors.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and diagnostic assays.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which N9-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide exerts its effects is primarily related to its ability to interact with biological molecules. The benzodioxole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the xanthene core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)-9-acridinamine hydrochloride
  • N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-{[5-(4-phenyltetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N~9~-(1,3-Benzodioxol-5-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core and a benzodioxole moiety. This structural arrangement imparts distinct photophysical properties, making it particularly valuable in applications requiring fluorescence. Additionally, its ability to undergo a variety of chemical reactions allows for extensive functionalization, further enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-21(22-13-9-10-18-19(11-13)25-12-24-18)20-14-5-1-3-7-16(14)26-17-8-4-2-6-15(17)20/h1-11,20H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKQJMHHZIWCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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